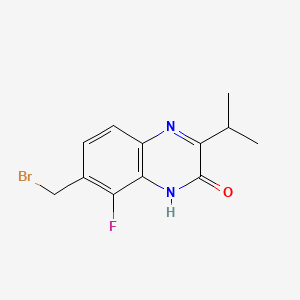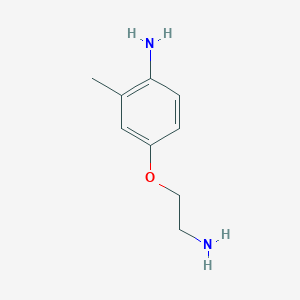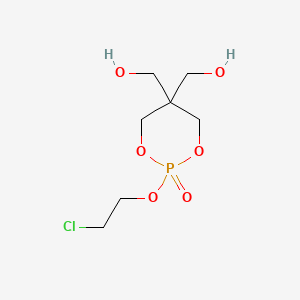
1,3,2-Dioxaphosphorinane-5,5-dimethanol, 2-(2-chloroethoxy)-, 2-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,2-Dioxaphosphorinane-5,5-dimethanol, 2-(2-chloroethoxy)-, 2-oxide is a chemical compound known for its unique structure and properties It is often used in various scientific research applications due to its reactivity and stability The compound is characterized by the presence of a dioxaphosphorinane ring, which is a six-membered ring containing both oxygen and phosphorus atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dioxaphosphorinane-5,5-dimethanol, 2-(2-chloroethoxy)-, 2-oxide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a phosphite ester with an epoxide in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized to maximize efficiency and minimize waste. Advanced techniques such as continuous flow reactors and automated process control systems are often employed to ensure consistent product quality and safety.
Chemical Reactions Analysis
Types of Reactions
1,3,2-Dioxaphosphorinane-5,5-dimethanol, 2-(2-chloroethoxy)-, 2-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The chloroethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction may produce phosphine oxides. Substitution reactions can result in a variety of substituted dioxaphosphorinane derivatives.
Scientific Research Applications
1,3,2-Dioxaphosphorinane-5,5-dimethanol, 2-(2-chloroethoxy)-, 2-oxide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3,2-Dioxaphosphorinane-5,5-dimethanol, 2-(2-chloroethoxy)-, 2-oxide involves its interaction with molecular targets through its reactive functional groups. The dioxaphosphorinane ring and the chloroethoxy group can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing ones. These interactions can affect the activity of enzymes, receptors, and other biomolecules, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
1,3,2-Dioxaphosphorinane-5,5-dimethanol, 2-(2-bromoethoxy)-, 2-oxide: Similar structure but with a bromoethoxy group instead of a chloroethoxy group.
1,3,2-Dioxaphosphorinane-5,5-dimethanol, 2-(2-iodoethoxy)-, 2-oxide: Similar structure but with an iodoethoxy group instead of a chloroethoxy group.
Uniqueness
1,3,2-Dioxaphosphorinane-5,5-dimethanol, 2-(2-chloroethoxy)-, 2-oxide is unique due to its specific functional groups and the resulting chemical reactivity. The presence of the chloroethoxy group allows for specific substitution reactions that may not be possible with other halogenated derivatives. Additionally, the dioxaphosphorinane ring structure provides stability and reactivity that are advantageous in various applications.
Properties
CAS No. |
63451-43-4 |
|---|---|
Molecular Formula |
C7H14ClO6P |
Molecular Weight |
260.61 g/mol |
IUPAC Name |
[2-(2-chloroethoxy)-5-(hydroxymethyl)-2-oxo-1,3,2λ5-dioxaphosphinan-5-yl]methanol |
InChI |
InChI=1S/C7H14ClO6P/c8-1-2-12-15(11)13-5-7(3-9,4-10)6-14-15/h9-10H,1-6H2 |
InChI Key |
ARQVVPQSWRHOAE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COP(=O)(O1)OCCCl)(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





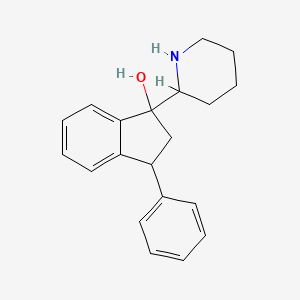
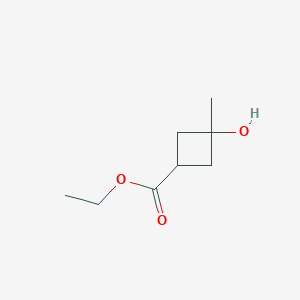
![5-(Toluene-4-sulfonyl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13942070.png)
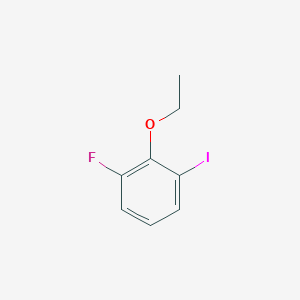
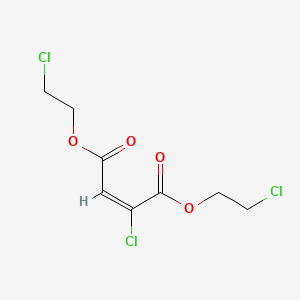

![3-(4-Iodophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B13942097.png)
![1-(3-Methyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)propan-1-one](/img/structure/B13942109.png)

